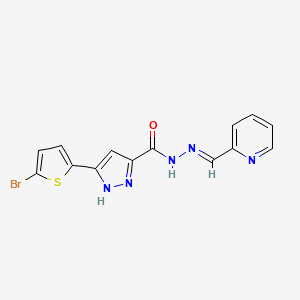
3-(5-Bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromothiophene and a pyridinylmethylene group
Preparation Methods
The synthesis of 3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the bromothiophene and pyridinylmethylene groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a bioactive compound.
Comparison with Similar Compounds
When compared to similar compounds, 3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole derivatives with different substituents, such as:
- 3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(5-Methylthiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Biological Activity
The compound 3-(5-Bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
- IUPAC Name: this compound
- Molecular Formula: C14H10BrN5OS
- Molecular Weight: 376.23 g/mol
- CAS Number: 303104-94-1
Anti-inflammatory Activity
Research has shown that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds related to pyrazole structures have been evaluated for their ability to inhibit inflammation in various models, such as the carrageenan-induced paw edema model. The anti-inflammatory activity is often compared against standard drugs like diclofenac and ibuprofen.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Inhibition (%) | Standard Drug | Inhibition (%) |
|---|---|---|---|
| This compound | TBD | Diclofenac | 86.72 |
| Other Pyrazole Derivative | ≥84.2% | Ibuprofen | 75% |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated activity against various bacterial strains, including E. coli and S. aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| Other Pyrazole Derivative | S. aureus | TBD |
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including the target mechanisms involved in cancer cell proliferation and apoptosis. These compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
Case Study: Anticancer Activity
In a study by Sharath et al., a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines: Similar compounds have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Disruption of Bacterial Cell Wall Synthesis: The antimicrobial properties may involve interference with the synthesis of bacterial cell walls.
- Induction of Apoptosis in Cancer Cells: Certain derivatives induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Properties
CAS No. |
303104-94-1 |
|---|---|
Molecular Formula |
C14H10BrN5OS |
Molecular Weight |
376.23 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10BrN5OS/c15-13-5-4-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-1-2-6-16-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |
InChI Key |
UJHYFHCCJUBBOS-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















